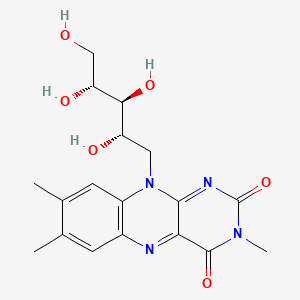

3-Methylriboflavin

Description

Contextualization within the Flavocoenzyme Family and Riboflavin (B1680620) Analogs

3-Methylriboflavin is a synthetic derivative of riboflavin (Vitamin B2), placing it within the extensive family of flavins. researchgate.net Flavins are characterized by their core structure, a tricycle called isoalloxazine. doi.orghmdb.ca The most biologically important flavins are riboflavin and its coenzyme forms, flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD). researchgate.netnih.govoregonstate.edu These flavocoenzymes are indispensable to all living organisms, acting as prosthetic groups for a wide array of enzymes known as flavoproteins. oregonstate.eduoup.com Flavoproteins are crucial for a multitude of metabolic processes, including cellular respiration, fatty acid oxidation, and the metabolism of other vitamins. researchgate.netoregonstate.edu

Riboflavin analogs, such as this compound, are compounds where the basic isoalloxazine ring or its substituents have been chemically modified. These analogs are vital tools in biochemical and biophysical research. uni-konstanz.de By comparing the behavior of an analog to that of the natural flavin, scientists can probe the specific interactions between a flavocoenzyme and its corresponding protein (apoenzyme), decipher enzymatic mechanisms, and understand the structural basis for biological activity. uni-konstanz.deresearchgate.net this compound is specifically an N(3)-substituted analog, meaning the hydrogen atom on the nitrogen at position 3 of the isoalloxazine ring is replaced by a methyl group. nih.govresearchgate.net This seemingly minor alteration has profound consequences for its chemical properties and biological interactions.

Significance of N3-Substitution in Flavin Chemistry and Biology

The N(3) position of the isoalloxazine ring is a critical locus for interaction and reactivity in flavins. In native flavocoenzymes, the proton at this position (N(3)-H) is a key hydrogen bond donor. researchgate.net This hydrogen bonding is fundamental to the noncovalent interactions that anchor the flavin within the active site of a flavoprotein. researchgate.net Furthermore, these interactions help to fine-tune the flavin's redox potential, which is the measure of its tendency to accept or donate electrons. researchgate.netnih.gov The versatility of flavoenzymes, which catalyze reactions over a wide potential range, is partly due to the protein environment's ability to modulate the flavin's redox properties through such specific interactions. researchgate.net

Substituting the N(3)-H with a methyl group, as in this compound, eliminates this crucial hydrogen-bonding capability. nih.govpnas.org This modification prevents the formation of a key hydrogen bond, which can significantly alter the binding affinity of the flavin to an apoenzyme. oup.comuni-konstanz.de For example, studies with egg white flavoprotein showed that while this compound still binds with a high affinity, its association constant is slightly lower than that of riboflavin. oup.comresearchgate.net This demonstrates the importance of the N(3)-H group for optimal binding. oup.comresearchgate.net Furthermore, blocking the N(3) position impacts the flavin's redox chemistry. Computational and electrochemical studies have shown that hydrogen bonding at the N(3)H position stabilizes the oxidized state of the flavin, and its absence in N(3)-methylated flavins alters the reduction potential. researchgate.net

Rationale for Academic Investigation of this compound and its Derivatives

The unique properties of this compound and its acetylated derivatives, such as 3-methyl-riboflavin tetraacetate (3MeTARF), make them valuable subjects of academic inquiry for several reasons.

First, they serve as essential probes for flavoenzyme mechanisms. By comparing how a flavoprotein interacts with riboflavin versus this compound, researchers can deduce the functional role of the N(3) position in binding and catalysis. oup.comuni-konstanz.de Studies have shown that many flavoproteins are intolerant of substitutions at the N(3) position, highlighting its importance. uni-konstanz.de In other cases, like with egg white flavoprotein, the binding is only moderately affected, allowing for detailed study of the resulting complex. oup.comresearchgate.net

Second, and of significant interest, is the enhanced photochemical stability of this compound derivatives compared to riboflavin. nih.govresearchgate.net Riboflavin is a well-known photosensitizer, meaning it can absorb light and transfer the energy to other molecules, like oxygen, to create reactive oxygen species (ROS). nih.govresearchgate.net However, its utility is limited because it degrades upon light exposure. nih.govresearchgate.net Derivatives like 3MeTARF are significantly more photostable—reportedly two orders of magnitude more stable than riboflavin—while remaining efficient generators of singlet oxygen. researchgate.netresearchgate.net This stability makes them superior candidates for applications in photodynamic therapy, where light-activated compounds are used to destroy cancer cells, and as photocatalysts in various chemical processes. nih.govresearchgate.netresearchgate.net

Third, the unique redox and photophysical properties of this compound derivatives have led to their use in synthetic organic chemistry. For instance, 3-methyl riboflavin tetraacetate has been employed as a visible-light photoredox catalyst for reactions like esterification. rsc.orgrsc.org In these systems, the excited flavin facilitates electron transfer processes to activate reagents under mild conditions, offering a green chemistry approach to synthesis. rsc.orgrsc.org

Interactive Data Table: Binding Affinity of Flavin Analogs to Egg White Apoprotein

This table presents the association constants (Ka) for the binding of riboflavin and two of its analogs to the apoprotein of egg white flavoprotein, as determined by fluorometric titration. A higher Ka value indicates a stronger binding affinity.

| Flavin Compound | Association Constant (Ka) [M-1] |

| Riboflavin | 5.0 x 108 |

| This compound | 4.0 x 108 |

| Lumiflavin | 2.4 x 107 |

| Data sourced from The Journal of Biochemistry. oup.comresearchgate.net |

Interactive Data Table: Photophysical and Photochemical Properties of Riboflavin vs. 3-Methyl-riboflavin Tetraacetate (3MeTARF)

This table compares key photophysical and photochemical parameters of riboflavin and its more stable analog, 3MeTARF, in solution. These values are critical for their application as photosensitizers.

| Property | Riboflavin | 3-Methyl-riboflavin Tetraacetate (3MeTARF) |

| Triplet State Quantum Yield (ΦT) | ~0.67 | 0.54 |

| Singlet Oxygen Quantum Yield (ΦΔ) | ~0.51 | 0.61 |

| Photodegradation Quantum Yield (ΦR) | ~1.1 x 10-3 | 2 x 10-5 |

| Data sourced from Journal of Photochemistry and Photobiology A: Chemistry and other related studies. nih.govresearchgate.net |

Compound Index

Structure

2D Structure

3D Structure

Properties

CAS No. |

28721-76-8 |

|---|---|

Molecular Formula |

C18H22N4O6 |

Molecular Weight |

390.4 g/mol |

IUPAC Name |

3,7,8-trimethyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione |

InChI |

InChI=1S/C18H22N4O6/c1-8-4-10-11(5-9(8)2)22(6-12(24)15(26)13(25)7-23)16-14(19-10)17(27)21(3)18(28)20-16/h4-5,12-13,15,23-26H,6-7H2,1-3H3/t12-,13+,15-/m0/s1 |

InChI Key |

RGUVADPNZLSRIL-GUTXKFCHSA-N |

SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)N(C(=O)C3=N2)C)CC(C(C(CO)O)O)O |

Isomeric SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)N(C(=O)C3=N2)C)C[C@@H]([C@@H]([C@@H](CO)O)O)O |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)N(C(=O)C3=N2)C)CC(C(C(CO)O)O)O |

Other CAS No. |

28721-76-8 |

Synonyms |

3-methylriboflavin |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies

Synthetic Methodologies for 3-Methylriboflavin

The direct synthesis of this compound can be achieved through a condensation reaction. One established method involves the condensation of 2-amino-4,5-dimethyl-N-(1'-D-ribityl)-aniline with methylalloxan. pnas.org This approach builds the core isoalloxazine structure with the methyl group pre-installed at the N3 position. The reaction yields this compound directly, which can then be purified. pnas.org Spectroscopic analysis confirms the identity of the product, which displays characteristic absorption and fluorescence spectra. pnas.org

Preparation and Characterization of Acetylated Derivatives (e.g., this compound Tetraacetate)

A common and often preferred strategy for handling riboflavin (B1680620) analogs involves the use of acetylated derivatives, which improve solubility in organic solvents and serve as key synthetic intermediates. This compound Tetraacetate is a prominent example, synthesized from its precursor, riboflavin tetraacetate.

The preparation typically involves the N-alkylation of tetra-O-acetyl riboflavin. A reported high-yield method uses methyl iodide as the alkylating agent in the presence of a base like potassium carbonate in an N,N-dimethyl-formamide (DMF) solvent system. lookchem.com This reaction proceeds efficiently at room temperature over 24 hours to yield the desired N3-methylated product. lookchem.com

The resulting this compound Tetraacetate has been thoroughly characterized using various analytical techniques. rsc.orgdoi.org Its structural identity is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Table 1: Reported Characterization Data for this compound Tetraacetate

| Analysis | Reported Data | Reference |

|---|---|---|

| Melting Point | 182-183 °C | rsc.org |

| ¹H NMR (600 MHz, CDCl₃) | δ 8.02 (s, 1H), 7.53 (s, 1H), 5.73 – 5.60 (m, 1H), 5.52 – 5.34 (m, 2H), 5.24 – 4.64 (m, 2H), 4.42 (dd, J = 12.4, 2.8 Hz, 1H), 4.24 (dd, J = 12.4, 5.8 Hz, 1H), 3.48 (s, 3H), 2.54 (s, 3H), 2.43 (s, 3H), 2.29 (s, 3H), 2.21 (s, 3H), 2.07 (s, 3H), 1.72 (s, 3H) | rsc.org |

| ¹³C NMR (151 MHz, CDCl₃) | δ 170.7, 170.4, 170.0, 169.8, 160.0, 155.4, 149.2, 147.6, 136.7, 135.7, 134.8, 133.0, 131.3, 115.5, 70.6, 69.1, 62.0, 44.7, 28.8, 21.5, 21.2, 20.9, 20.8, 20.5, 19.6 | rsc.org |

| HRMS (APCI) | Calculated for C₂₆H₃₀N₄O₁₀ ([M+H]⁺): 559.20347, Found: 559.20329 | rsc.org |

Synthesis of Other N3-Substituted Riboflavin Analogs

The synthetic strategy used for methylation can be extended to produce a variety of other N3-substituted riboflavin analogs. By employing different alkylating agents, researchers can introduce diverse functionalities at the N3 position, which is crucial for tuning the molecule's properties.

For instance, the synthesis of N3-(ω-iodoalkyl)-2',3',4',5'-tetraacetylriboflavin has been reported. researchgate.net This intermediate is then used in subsequent reactions, such as coupling with other molecules like dexibuprofen, to create hybrid compounds. researchgate.net Another example is the synthesis of 3-benzyl-lumiflavin, demonstrating that larger aromatic groups can also be attached at this position. researchgate.net

This modular approach allows for the systematic modification of the flavin core, enabling the exploration of structure-activity relationships for applications in areas like photodynamic therapy and catalysis. researchgate.netnih.gov Research has also shown that substituting the N3 position of riboflavin with a methyl group can result in biological activity, although the specific targeting may differ from other analogs. biorxiv.orgasm.org

Advanced Synthetic Approaches and Yield Optimization

Efficiency and yield are critical factors in chemical synthesis. For the N3-methylation of riboflavin derivatives, optimization of reaction conditions is key to achieving high product yields. Research has demonstrated that the choice of reagents and solvent plays a significant role.

One of the most effective reported methods for preparing this compound Tetraacetate involves the reaction of tetra-O-acetyl riboflavin with methyl iodide and potassium carbonate in DMF. This procedure has been reported to achieve a yield as high as 72%. lookchem.com

Table 2: Example of Yield Optimization for N3-Methylation

| Precursor | Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| tetra-O-acetyl riboflavin | methyl iodide, potassium carbonate | N,N-dimethyl-formamide | 20 °C, 24h | 72.0% | lookchem.com |

Advanced applications of these synthetic compounds are also emerging. For example, this compound tetraacetate has been successfully used as a photocatalyst in azo-reagent-free esterification reactions, activated by visible light. rsc.orgresearchgate.net This highlights how synthetic modifications to the riboflavin structure can generate catalysts with novel reactivity.

Photophysical and Photochemical Characterization

Spectroscopic Properties and Electronic Structure

The interaction of 3-methylriboflavin with light is governed by its distinct electronic structure, which can be probed using various spectroscopic techniques. These methods provide valuable insights into the molecule's chromophore system, chiral nature, and excited-state behavior.

The electronic absorption spectrum of this compound, like its parent compound riboflavin (B1680620), is characterized by strong absorption bands in the ultraviolet (UV) and visible regions of the electromagnetic spectrum. These absorptions are attributed to the isoalloxazine ring system, which acts as the primary chromophore. The isoalloxazine chromophore is responsible for the characteristic yellow color of flavins. nih.gov

In various solvents, this compound and its derivatives, such as 3-methyl-riboflavin tetraacetate, exhibit absorption spectra similar to riboflavin, with maxima typically observed around 372-374 nm and 446-450 nm. researchgate.net These bands correspond to π → π* electronic transitions within the conjugated isoalloxazine ring. researchgate.net The absorption spectrum of riboflavin itself shows two main peaks at approximately 372 nm and 445 nm. researchgate.net The specific wavelengths and intensities of these absorption bands can be influenced by the solvent environment. pnas.org For instance, studies on 3-methyllumiflavin (B97561), a related compound, have shown variations in its absorption spectra across 24 different solvents. pnas.org

The methylation at the N(3) position does not significantly alter the fundamental electronic transitions of the isoalloxazine chromophore but can influence its photostability and photochemical reactivity. researchgate.net

Table 1: UV-Visible Absorption Maxima of this compound and Related Compounds

| Compound | Solvent/Conditions | Absorption Maxima (λmax) |

| 3-Methyl-riboflavin tetraacetate | PBS/DMSO (95:5, v/v) | ~372-374 nm, ~446-450 nm |

| Riboflavin | PBS/DMSO (95:5, v/v) | ~372-374 nm, ~446-450 nm |

| Riboflavin | Aqueous solution | 222 nm, 266 nm, 373 nm, 445 nm |

| 3-Methyllumiflavin | Anisole | 341 nm, 450 nm, 476 nm |

This table presents a summary of the UV-Visible absorption maxima for this compound derivatives and related flavin compounds in different environments.

Upon absorption of light, this compound can transition to an excited singlet state, from which it can relax back to the ground state by emitting a photon. This process is known as fluorescence. While it has been sometimes incorrectly stated that this compound is non-fluorescent, studies have confirmed its fluorescent properties. pnas.org

The fluorescence emission spectrum of this compound and its derivatives is typically a broad band in the green-yellow region of the visible spectrum. The exact position and intensity of the emission are sensitive to the solvent polarity and the surrounding environment. researchgate.net For instance, cationic derivatives of riboflavin have been shown to exhibit significant changes in their fluorescence emission spectra depending on solvent polarity. researchgate.net

The fluorescence quantum yield (ΦF), which represents the efficiency of the fluorescence process, is a crucial photophysical parameter. For comparison, the fluorescence quantum yield of riboflavin in ethanol (B145695) is reported to be 0.3. omlc.org In contrast, the fluorescence of flavins, including this compound, is completely quenched when bound to the apoprotein of egg white flavoprotein. oup.com This quenching is a result of the specific interactions within the protein binding pocket. oup.com

Time-resolved fluorescence spectroscopy provides information about the lifetime of the excited singlet state (τF), which is the average time the molecule spends in the excited state before returning to the ground state. These measurements are often performed using techniques like time-correlated single photon counting (TCSPC). rsc.org

The fluorescence lifetime of this compound derivatives has been reported to be in the nanosecond range. For this compound tetraacetate, fluorescence lifetimes between 4.4 and 5.8 ns have been documented. researchgate.net Other related riboflavin derivatives have shown lifetimes in the range of 5.5 to 6.6 ns. researchgate.net The fluorescence decay of these compounds is often characterized by a mono-exponential or bi-exponential model, indicating the presence of one or more excited-state species or decay pathways. researchgate.netarvojournals.org

Studies on 3-methyllumiflavin in polar solvents have revealed that the fluorescence decay can be wavelength-dependent, with a rapid decay component in the tens of picoseconds observed at the blue edge of the emission band. nih.gov This is attributed to solvent relaxation processes around the excited flavin molecule. nih.gov

Table 2: Fluorescence Lifetimes of this compound Derivatives and Related Flavins

| Compound | Solvent/Conditions | Fluorescence Lifetime (τF) in ns |

| This compound tetraacetate | Various | 4.4 - 5.8 |

| Riboflavin dyes (Rbf-II, Rbf-III) | Not specified | 5.53 - 6.62 |

| 3-Ethyl-lumiflavin | Aqueous solutions | 4.5 |

This table summarizes the reported fluorescence lifetimes for derivatives of this compound and related flavin compounds.

Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. The ribityl side chain of this compound contains chiral centers, making it a suitable candidate for CD studies.

When this compound binds to proteins, such as the apoprotein of egg white flavoprotein, significant changes in the CD spectrum are observed. oup.com The CD spectra of the riboflavin- and this compound-apoprotein complexes have been found to be similar to each other. oup.com These induced CD signals in the flavin chromophore region provide information about the conformation of the flavin in the binding site and its interactions with the protein environment. oup.com For example, studies on a synthetic polymer containing riboflavin units showed intense Cotton effects in the flavinium chromophore regions, indicating a supramolecularly twisted helical structure. researchgate.net

Time-Resolved Fluorescence Measurements and Lifetime Analysis

Excited State Dynamics and Energy Transfer Mechanisms

Following excitation to the singlet state, this compound can undergo several photophysical and photochemical processes, including intersystem crossing to the triplet state. The dynamics of these excited states are crucial for understanding its role as a photosensitizer.

Intersystem crossing (ISC) is a non-radiative process where the molecule transitions from an excited singlet state to a lower-lying excited triplet state. Flavins, including this compound, are known to efficiently populate their triplet state upon UV-Vis irradiation. researchgate.net This property is fundamental to their photosensitizing capabilities. nih.gov

The quantum yield of intersystem crossing (ΦISC) is a measure of the efficiency of triplet state formation. For 3-methyl-riboflavin tetraacetate in methanolic solutions, the triplet state quantum yield has been determined to be 0.54. researchgate.netresearchgate.netacs.orgresearchgate.net This high efficiency indicates that a significant fraction of the absorbed photons leads to the formation of the reactive triplet state. Theoretical calculations have assigned a (π,π*) symmetry to both the lowest excited singlet and triplet states of 3-methyl-riboflavin tetraacetate. researchgate.netresearchgate.net

The lifetime of the triplet state is typically in the microsecond to millisecond range, which is significantly longer than the singlet state lifetime. researchgate.netrsc.org For instance, the triplet state lifetime of a flavin derivative in dry acetonitrile (B52724) was estimated to be 68 μs. rsc.orgrsc.org This long lifetime allows the triplet state to participate in various photochemical reactions, such as energy transfer to molecular oxygen, leading to the formation of singlet oxygen. researchgate.net

Singlet Oxygen Generation Quantum Yields and Mechanism (Type II Photosensitization)

Upon absorption of light, this compound can transition to an excited singlet state, followed by intersystem crossing to a longer-lived triplet state. researchgate.net This triplet state is crucial for its photosensitizing capabilities. In the presence of molecular oxygen, the excited triplet this compound can transfer its energy to ground-state oxygen (a triplet), resulting in the formation of highly reactive singlet oxygen (¹O₂). This process is known as Type II photosensitization.

The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ), which represents the fraction of absorbed photons that result in the formation of a singlet oxygen molecule. For a tetraacetylated derivative of this compound (3-methyl-tetraacetyl riboflavin or 3MeTARF), the singlet oxygen quantum yield has been reported to be significant. researchgate.netnih.gov Studies have shown that 3MeTARF is an efficient photosensitizer of singlet oxygen production. researchgate.net In methanolic solutions, the singlet oxygen quantum yield (ΦΔ) for 3-methyl-riboflavin tetraacetate was found to be 0.61. researchgate.net Another study reported a similar value of 0.66 for riboflavin tetraacetate (RTA), a closely related derivative, which is higher than that of riboflavin itself (Φ = 0.48). nih.gov This enhanced efficiency in generating singlet oxygen makes this compound derivatives promising candidates for applications requiring photosensitizers, such as in photodynamic therapy. researchgate.netdntb.gov.ua The high triplet state quantum yield of 3-methyl-riboflavin tetraacetate, determined as 0.54 in methanolic solutions, underpins its efficiency in singlet oxygen generation. researchgate.net

Table 1: Singlet Oxygen Quantum Yields (ΦΔ) of this compound Derivatives and Riboflavin

| Compound | Quantum Yield (ΦΔ) | Solvent | Reference |

|---|---|---|---|

| 3-Methyl-riboflavin tetraacetate | 0.61 | Methanol (B129727) | researchgate.net |

| Riboflavin tetraacetate (RTA) | 0.66 | Not Specified | nih.gov |

| Riboflavin | 0.48 | Not Specified | nih.gov |

Photoinduced Electron Transfer Processes (Type I Photosensitization)

In addition to energy transfer (Type II), excited this compound can also participate in photoinduced electron transfer (PET) reactions, characteristic of a Type I photosensitization mechanism. In this pathway, the excited flavin molecule directly reacts with a substrate by accepting or donating an electron, leading to the formation of radical ions.

A notable example of this compound's involvement in Type I photosensitization is its use as a photocatalyst in organic synthesis. rsc.orgrsc.orgnih.gov For instance, in the presence of visible light, 3-methyl riboflavin tetraacetate can catalyze the esterification of carboxylic acids with alcohols. rsc.org The crucial step in this catalytic cycle is the photoinduced electron transfer from a phosphine, such as triphenylphosphine (B44618) (Ph₃P), to the excited flavin. rsc.orgrsc.orgnih.gov This process generates the triphenylphosphine radical cation (Ph₃P•+), which then initiates the subsequent reaction steps. rsc.org This demonstrates that the excited state of this compound is a potent enough oxidant to abstract an electron from a suitable donor, a hallmark of Type I photosensitization. rsc.org

The competition between Type I and Type II pathways is influenced by the concentrations of the substrate and oxygen, as well as the nature of the solvent.

Photodegradation Pathways and Photostability Analysis

Comparative Photodegradation Kinetics with Riboflavin

A significant characteristic of this compound and its derivatives is their enhanced photostability compared to riboflavin. researchgate.netnih.gov Riboflavin is notoriously susceptible to photodegradation, which limits its effectiveness as a long-term photosensitizer. researchgate.net In contrast, derivatives like 3-methyl-tetraacetyl riboflavin (3MeTARF) exhibit substantially greater resistance to light-induced decomposition. researchgate.netresearchgate.net

Quantitative studies have shown that 3MeTARF is significantly more photostable than riboflavin. researchgate.net The photodegradation quantum yield (φR), which measures the efficiency of the decomposition process, for 3-methyl-riboflavin tetraacetate was determined to be 2 x 10⁻⁵, a value two orders of magnitude lower than that of riboflavin (Φph = 1.1 × 10⁻³). researchgate.netnih.gov In another study, the half-life of riboflavin tetraacetate (RTA) under irradiation was found to be 30 times longer than that of riboflavin, which degraded rapidly with a half-life of less than 8 minutes. nih.gov This increased stability is attributed to the structural modifications in the ribityl side chain, such as acetylation, which inhibit the intramolecular processes that lead to degradation in the parent riboflavin molecule. researchgate.netbeilstein-journals.org

Table 2: Comparative Photodegradation Data

| Compound | Photodegradation Quantum Yield (φR) | Half-life (t½) | Reference |

|---|---|---|---|

| 3-Methyl-riboflavin tetraacetate | 2 x 10⁻⁵ | - | researchgate.net |

| Riboflavin tetraacetate (RTA) | - | ~240 min | nih.gov |

Identification and Characterization of Photolytic Products

The photodegradation of flavins, including riboflavin, typically involves the cleavage of the ribityl side chain. nih.gov The primary photoproducts of riboflavin are lumichrome (B1664701) and lumiflavin. nih.govresearchgate.net The formation of these products occurs through light-initiated intramolecular reactions involving the side chain. nih.gov

For this compound and its derivatives, while they are more stable, they are expected to follow similar degradation pathways when they do decompose. Studies on various riboflavin derivatives have shown that the main photoproducts are the respective alloxazinic and isoalloxazinic derivatives of the substrates. researchgate.net This indicates that the core isoalloxazine ring system is relatively stable, and the primary site of photodegradation is the side chain. The specific nature of the photoproducts will depend on the modifications to the ribityl chain in the this compound derivative.

Influence of Solvent Environment and Oxygen Presence on Stability

The photostability of flavins is significantly influenced by the surrounding environment, including the type of solvent and the presence of molecular oxygen. For riboflavin derivatives, photolysis in anaerobic (oxygen-free) conditions has been found to be more efficient than in the presence of oxygen. beilstein-journals.orgresearchgate.net This suggests that oxygen can play a role in quenching the excited triplet state of the flavin, thereby reducing the rate of certain degradation pathways. However, oxygen is also a key reactant in the formation of singlet oxygen, which can itself contribute to oxidative degradation.

The solvent can also affect photostability through various mechanisms, including polarity effects and the ability to participate in photochemical reactions. researchgate.net For instance, the photolysis of riboflavin follows first-order kinetics in both aqueous and organic solvents like methanol. researchgate.net The specific rates, however, can vary depending on the solvent.

Theoretical and Computational Photochemistry

Theoretical and computational methods, such as time-dependent density functional theory (TD-DFT), have been employed to understand the photophysical and photochemical properties of this compound and its analogs. researchgate.netacs.orgacs.orgchemrxiv.org These calculations provide insights into the electronic structure of the molecule in its ground and excited states.

For 3-methyl-riboflavin tetraacetate, TD-DFT calculations have been used to assign the symmetry of the lowest excited singlet and triplet states as (π,π*). researchgate.net This assignment is consistent with experimental spectroscopic data. researchgate.net Computational studies have also been used to model the reaction pathways of flavins, including electron and proton transfer steps in Type I photosensitization. acs.orgacs.org These theoretical models help to elucidate the mechanisms of reactions that are often difficult to probe experimentally due to the transient nature of the intermediates involved. Furthermore, computational methods can predict the energies of the excited states, which is crucial for understanding the feasibility of energy transfer to molecular oxygen in Type II photosensitization.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have proven to be powerful tools for investigating the electronic structure and excited-state properties of flavin derivatives, including analogues of this compound. researchgate.netmdpi.com DFT calculations are employed to optimize the ground-state geometries and to determine electronic properties such as vertical ionization potential and vertical electron affinity. mdpi.com For instance, DFT studies on riboflavin, the parent compound of this compound, have been used to investigate its degradation pathways. nih.gov

TD-DFT is the workhorse for calculating excited-state properties. gaussian.com It is used to predict the energies of the lowest singlet (S₁) and triplet (T₁) excited states, which are crucial for understanding the photochemistry of the molecule. mdpi.com For 3-methyl-riboflavin tetraacetate (3MeTARF), TD-DFT calculations have been instrumental in assigning the character of its electronic transitions. researchgate.netresearchgate.net These studies have shown that the lowest energy absorption bands correspond to π → π* transitions within the isoalloxazine ring system. researchgate.net The accuracy of these TD-DFT calculations is often validated by comparing the predicted absorption maxima with experimental spectroscopic data. researchgate.netresearchgate.net

The choice of functional and basis set in DFT and TD-DFT calculations is critical for obtaining accurate results. The B3LYP functional with a 6-31G(d,p) basis set is a common choice for these types of calculations on flavin systems. mdpi.com

Quantum Mechanical Modeling of Excited States and Reaction Intermediates

Upon absorption of light, this compound is promoted to an excited singlet state (S₁). From this state, it can either decay back to the ground state via fluorescence or undergo intersystem crossing (ISC) to a longer-lived triplet state (T₁). researchgate.net The triplet state is a key intermediate in many of the photochemical reactions of flavins. nih.gov

Quantum mechanical modeling has been used to characterize these excited states and the subsequent reaction intermediates. For riboflavin tetraacetate, a close analogue of this compound, DFT has been used to model the triplet state and the radical anion formed upon electron transfer. acs.org These calculations provide insights into the spin density distribution in these transient species and their relative stabilities. acs.org

The photodegradation of riboflavin and its derivatives often involves the ribityl side chain. nih.govnih.gov Computational models have shown that the presence of acetyl substituents on this chain, as in 3MeTARF, inhibits intramolecular photoreduction processes, leading to significantly higher photostability compared to riboflavin. nih.govresearchgate.net This increased stability makes 3MeTARF a more robust photosensitizer. nih.gov

One of the most important photochemical processes involving the triplet state of flavins is the generation of singlet oxygen (¹O₂), a highly reactive species. researchgate.net The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ). For 3MeTARF in methanol, this value has been determined to be a high 0.61, indicating it is an efficient photosensitizer for singlet oxygen production. researchgate.netresearchgate.net The triplet state quantum yield (ΦT) for 3MeTARF in methanolic solutions was also found to be high at 0.54. researchgate.netresearchgate.net

Computational Predictions of Spectroscopic and Photophysical Parameters

Computational methods, particularly TD-DFT, are widely used to predict various spectroscopic and photophysical parameters. These predictions are then often compared with experimental data to validate the computational model. For 3-methyl-riboflavin tetraacetate, there is good agreement between the experimentally determined spectral data and the theoretical predictions from TD-DFT calculations. researchgate.net

The following tables summarize key photophysical parameters for 3-methyl-riboflavin tetraacetate, which serve as a valuable reference for the properties of this compound due to their structural similarity.

| Parameter | Value | Solvent | Reference |

|---|---|---|---|

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.61 | Methanol | researchgate.netresearchgate.net |

| Triplet State Quantum Yield (ΦT) | 0.54 | Methanol | researchgate.netresearchgate.net |

| Fluorescence Quantum Yield (ΦF) | 0.064 - 0.12 | - | researchgate.net |

| Fluorescence Lifetime (τF) | 4.4 - 5.8 ns | - | researchgate.net |

| Photodegradation Quantum Yield (ΦR) | 2 × 10⁻⁵ | - | researchgate.net |

| Solvent | Experimental λmax (nm) | TD-DFT Predicted λmax (nm) | Reference |

|---|---|---|---|

| Methanol | ~372-374, ~446-450 | - | researchgate.net |

| Ethanol | - | - | researchgate.net |

| Water | - | - | researchgate.net |

| Acetonitrile | - | - | researchgate.net |

Biochemical Interactions and Mechanistic Elucidation

Interactions with Flavin-Binding Proteins and Apoproteins

The substitution of a methyl group at the N(3) position of the isoalloxazine ring of riboflavin (B1680620) creates 3-Methylriboflavin, a molecule that has become an invaluable tool for probing the binding mechanisms and specificity of flavoproteins.

Studies on the interaction between this compound and various flavin-binding proteins have consistently demonstrated its ability to bind, albeit with affinities that differ from the natural ligand, riboflavin. A prime example is its interaction with the apoprotein of egg white flavoprotein (also known as riboflavin-binding protein or RCP). Fluorometric titrations have shown that this compound binds with a high association constant, though slightly lower than that of riboflavin. oup.comresearchgate.net

Specifically, the association constant for this compound with egg white flavoprotein was determined to be 4.0 x 10⁸ M⁻¹, compared to 5.0 x 10⁸ M⁻¹ for riboflavin. oup.comresearchgate.net This indicates a strong but subtly weaker binding affinity.

In the context of immunospecificity, studies with anti-riboflavin antibodies, such as the myeloma-derived IgGGAR, have shown that a methyl substituent at the N(3) position leads to a 10-fold reduction in binding affinity relative to riboflavin. nih.gov This highlights the sensitivity of the antibody's binding pocket to modifications at this specific position.

Table 1: Association Constants of Flavins with Egg White Apoprotein

| Flavin Compound | Association Constant (Kₐ) in M⁻¹ |

|---|---|

| Riboflavin | 5.0 x 10⁸ |

| This compound | 4.0 x 10⁸ |

| Lumiflavin | 2.4 x 10⁷ |

Data sourced from fluorometric titration studies. oup.comresearchgate.net

The structural basis for the interaction between flavins and proteins is a complex interplay of various non-covalent forces. nih.govnih.gov In many flavoproteins, including egg white riboflavin-binding protein, the binding of the flavin molecule is stabilized by the isoalloxazine ring being stacked between the aromatic rings of tryptophan and tyrosine residues. researchgate.netnih.gov The dimethylbenzenoid portion of the flavin ring typically becomes buried within a hydrophobic pocket of the protein. nih.govias.ac.in

Hydrogen bonding also plays a critical role. Studies suggest that the N(10) position and the ribityl side chain of the flavin molecule are heavily involved in forming hydrogen bonds with the protein. ias.ac.in Conversely, the N(3) position of the isoalloxazine ring is often exposed to the solvent. ias.ac.in

The introduction of a methyl group at the N(3) position introduces steric hindrance, which can disrupt the optimal fit within the binding site. nih.govuni-regensburg.de In the case of the IgGGAR antibody, the 10-fold decrease in affinity for this compound is attributed to close contacts and steric clash between the methyl group and tyrosine residues in the binding pocket. nih.gov This steric effect is a primary reason why many flavoproteins exhibit lower tolerance for substitutions at the N(3) position compared to other parts of the isoalloxazine ring. uni-konstanz.de

A hallmark of the interaction between this compound and egg white flavoprotein is the dramatic quenching of fluorescence. Upon binding to the apoprotein, the intrinsic fluorescence of this compound is completely quenched. oup.comresearchgate.netias.ac.in Concurrently, the protein's own tryptophan fluorescence is significantly quenched by approximately 86% upon binding to this compound, a level comparable to the quenching observed with riboflavin. oup.comresearchgate.net This mutual quenching suggests a close proximity and interaction between the flavin molecule and aromatic amino acid residues, such as tryptophan, within the binding site. nih.govias.ac.innih.gov

Structural Basis of Protein-Flavin Recognition (e.g., Hydrogen Bonding, Hydrophobic Interactions, Steric Hindrance of N3-Substitution)

Modulation of Enzymatic Activity and Biochemical Pathways

This compound is not merely a structural analog; it actively modulates key biochemical pathways by acting as an inhibitor, primarily due to the methylation at the N(3) position which is critical for enzymatic conversion.

The biosynthesis of the essential flavin coenzymes, flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD), begins with the phosphorylation of riboflavin, a reaction catalyzed by the enzyme riboflavin kinase (flavokinase). nutritionalassessment.orgnih.gov This initial step is a critical control point in flavin metabolism. nih.gov

Research has shown that this compound acts as an inhibitor of this pathway. It is not a substrate for riboflavin kinase and therefore cannot be converted into 3-Methyl-FMN. researchgate.netpnas.org This lack of phosphorylation prevents its subsequent conversion to an FAD analog. Studies in yeast have confirmed that this compound is not incorporated into FAD. researchgate.net This blockage of the biosynthetic pathway underscores its role as an antagonist to riboflavin. The inability to be phosphorylated and integrated into the coenzyme pool is a direct consequence of the N(3) modification, as this position is crucial for the enzymatic reaction. pnas.orgscbt.com

The structural similarity of this compound to riboflavin allows it to compete for the active sites of enzymes and transporters involved in riboflavin metabolism. Its inability to be converted to the active coenzyme forms, FMN and FAD, means it acts as a competitive inhibitor of riboflavin conversion. researchgate.netpnas.org By occupying the active site of riboflavin kinase, it prevents the natural substrate, riboflavin, from being phosphorylated, thereby disrupting the entire downstream pathway of flavin coenzyme synthesis. scbt.com

This antagonistic action is reflected in nutritional studies where this compound exhibits no growth-promoting activity when administered to rats on a riboflavin-deficient diet, further cementing its role as a biological antagonist to vitamin B2. pnas.org While specific studies on its competitive inhibition of riboflavin transporters (like RFVTs) are less detailed, its ability to act as a competitive inhibitor for enzymatic conversion is well-established. nih.govmdpi.com

Studies on Flavin Reductase-Mediated Reactions and C(4a) Adduct Formation

Flavin reductases are a class of enzymes that catalyze the reduction of free flavins, such as riboflavin and flavin mononucleotide (FMN), using NADPH or NADH as an electron donor. researchgate.netresearchgate.net The general mechanism for these enzymes is often a sequential, bisubstrate-biproduct process where the reductase first binds the pyridine (B92270) nucleotide (NADPH), which then transfers a hydride to the flavin substrate. researchgate.net The isoalloxazine ring system of the flavin is the site of reduction and is essential for the interaction with the enzyme; modifications to this ring, including the placement of methyl groups, can significantly influence binding and specificity. researchgate.net

While specific kinetic studies on the enzymatic reduction of this compound by a flavin reductase are not extensively detailed in the surveyed literature, the chemical reduction of this compound has been investigated. One study on the reduction of this compound by dithiothreitol (B142953) (DTT) proposed a mechanism that provides insight into potential intermediates. acs.org The proposed mechanism suggests that the reaction proceeds via the attack of a thiolate anion at the C(4a) position of the flavin's isoalloxazine ring. acs.org This step, which is subject to general-acid catalysis at the N(5) position, results in the formation of a transient C(4a)-thiol adduct. acs.org This intermediate subsequently breaks down to yield the reduced flavin. The formation of such C(4a) adducts is a known and critical step in the catalytic cycles of many flavoenzymes, including glutathione (B108866) reductase. researchgate.net This chemical study provides strong evidence that this compound can form C(4a) adducts, a key intermediate in flavin-mediated redox chemistry.

Investigation of Flavin-Dependent Thymidylate Synthase Interactions

Flavin-dependent thymidylate synthase (FDTS), also known as ThyX, represents an alternative pathway for the synthesis of 2'-deoxythymidine-5'-monophosphate (dTMP), an essential precursor for DNA. researchgate.net This enzyme is found in several pathogenic bacteria but is absent in humans, making it a potential target for novel antimicrobial drugs. researchgate.net The FDTS catalytic cycle is dependent on a flavin adenine dinucleotide (FAD) cofactor, which is used to mediate the reductive methylation of 2'-deoxyuridine-5'-monophosphate (dUMP). researchgate.net

There are no direct studies in the reviewed literature that investigate the interaction between this compound and flavin-dependent thymidylate synthase. However, research on other flavoenzymes provides a basis for a plausible hypothesis. For an enzyme like FDTS to utilize a flavin, the flavin must typically be in its FAD coenzyme form. Studies on other enzymes, such as monoamine oxidases, have shown that N(3)-substituted flavins like this compound are not covalently incorporated because they cannot be converted into their corresponding FAD derivatives by the cell's machinery. This suggests that this compound would likely be unable to function as a cofactor for FDTS, as it cannot be transformed into the required 3-Methyl-FAD.

Nucleic Acid Interactions and Riboswitch Modulation

Binding to Flavin Mononucleotide (FMN) Riboswitches

In many prokaryotes, the regulation of riboflavin biosynthesis and transport is controlled by a class of RNA regulatory elements known as FMN riboswitches, or RFN elements. researchgate.net These structured RNA domains are typically located in the 5'-untranslated region (5'-UTR) of messenger RNAs (mRNAs). researchgate.net They function by directly binding to the flavin mononucleotide (FMN) molecule. This binding event induces a conformational change in the RNA structure, which in turn modulates the expression of downstream genes by mechanisms such as transcription termination or inhibition of translation initiation.

The ability of the riboswitch to bind its ligand is highly specific, relying on a network of hydrogen bonds between the FMN molecule and the RNA aptamer domain. The N(3)-H position of the isoalloxazine ring of FMN is a critical hydrogen bond donor in this interaction. Methylation at this N(3) position, as is the case in this compound, would remove this key hydrogen bond donor and introduce steric hindrance, making it highly unlikely to bind effectively to the FMN riboswitch. Specific studies quantitatively measuring the binding affinity (e.g., dissociation constant, Kd) of this compound to FMN riboswitches were not identified in the available literature.

Impact on Gene Expression and Regulatory Mechanisms in Prokaryotic Systems

Given that this compound is not expected to bind to the FMN riboswitch, it follows that it would not regulate the expression of riboflavin-related genes through this canonical pathway. The FMN riboswitch requires ligand binding to trigger the downstream regulatory effects on transcription or translation of the rib operon. Without this initial binding event, this compound would be unable to induce the necessary conformational changes in the RNA, leaving gene expression unaffected by this mechanism.

However, flavin-like molecules may participate in other regulatory pathways in bacteria. For instance, studies have shown that lumichrome (B1664701), a derivative of riboflavin, can act as a signal mimic that stimulates the LasR quorum-sensing receptor in Pseudomonas aeruginosa. researchgate.net This interaction with a protein receptor, rather than an RNA riboswitch, allows it to manipulate the expression of genes regulated by quorum sensing. researchgate.net While this demonstrates an alternative mechanism for gene regulation by flavin-related compounds, specific investigations into whether this compound can act in a similar capacity have not been reported.

Cellular and Molecular Responses in Model Systems (in vitro, non-human organisms)

Induction of Intracellular Oxidative Stress and Reactive Oxygen Species (ROS) Generation

In contrast to its limited interactions with riboswitches and certain enzymes, this compound derivatives have been shown to be potent agents for inducing cellular stress upon exposure to light. Studies using an acetylated derivative, 3-methyl-tetraacetyl riboflavin (3MeTARF), demonstrate that it acts as an effective photosensitizer. Upon irradiation with blue light (e.g., 438 nm), 3MeTARF can generate reactive oxygen species (ROS), leading to increased intracellular oxidative stress.

This photosensitization can occur through two primary mechanisms. In a Type I mechanism, the excited triplet state of the flavin reacts directly with a substrate, leading to electron transfer that produces radical ions and subsequently ROS like superoxide (B77818) anions. In a Type II mechanism, the excited flavin transfers its energy directly to molecular oxygen, generating highly reactive singlet oxygen (¹O₂). Derivatives of this compound have been shown to be efficient generators of singlet oxygen.

In in vitro studies on human cancer cell lines (A431 epidermal cancer cells), the oxidative stress generated by irradiated 3MeTARF was shown to activate the MAPK signaling pathway. This activation, marked by increased phosphorylation of p38 and JNK proteins, subsequently triggers the activation of caspases 3 and 7, leading to apoptosis. A key advantage of this compound derivatives in this context is their enhanced photostability compared to natural riboflavin, which is prone to degradation upon light exposure. This stability allows it to function as a more robust photosensitizer.

| Compound | Photodegradation Quantum Yield (ΦR) | Singlet Oxygen Quantum Yield (ΦΔ) | Observed Effect | Reference |

|---|---|---|---|---|

| 3-Methyl-riboflavin tetraacetate | 2 x 10-5 | 0.61 | High photostability, efficient singlet oxygen generator. | |

| Riboflavin | ~1 x 10-3 | ~0.5 | Lower photostability, susceptible to photodecomposition. |

Activation of Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways (p38, JNK)

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial mediators of cellular responses to a wide array of external stimuli, including stress signals like oxidative stress. youtube.comnih.gov The stress-activated MAPKs, particularly the p38 and c-Jun N-terminal kinase (JNK) pathways, are centrally involved in regulating processes such as inflammation, cell differentiation, and apoptosis. youtube.comnih.gov

Research has elucidated the role of a derivative of this compound, specifically 3-methyl-tetraacetyl riboflavin (3MeTARF), in activating these specific MAPK pathways. In the context of photodynamic applications, 3MeTARF acts as a photosensitizer. nih.govnih.gov Upon irradiation with blue LED light (at a wavelength of 438 nm), 3MeTARF induces the generation of reactive oxygen species (ROS), leading to a state of intracellular oxidative stress in cancer cells. nih.govresearchgate.net This photogenerated oxidative stress serves as the trigger for the activation of the MAPK signaling cascade. nih.govnih.gov

Studies conducted on human epidermal cancer cells (A431) and melanoma cells (WM115) have demonstrated that this oxidative stress directly results in the increased phosphorylation of both p38 and JNK proteins. nih.govresearchgate.net Phosphorylation is the key mechanism by which these kinases are activated. nih.gov Comparative studies have shown that 3MeTARF is a more effective activator of the MAPK pathway and subsequent cell death in skin cancer cells compared to its parent compound, riboflavin. nih.govresearchgate.net

Mechanistic Studies of Cell Death Pathways (e.g., Apoptosis, Caspase Activation, PARP Cleavage) in Cell Lines

The activation of the p38 and JNK MAPK pathways by photoactivated 3MeTARF is a critical step that initiates a cascade of events culminating in programmed cell death, or apoptosis. nih.govresearchgate.net In vitro studies have confirmed that 3MeTARF, upon blue light activation, induces apoptosis in both WM115 melanoma and A431 human epidermal cancer cells, with necrosis accounting for a very low percentage of cell death (not exceeding 6%). nih.gov

The mechanism proceeds downstream from MAPK activation. The activated p38 and JNK kinases trigger the activation of key executioner caspases, specifically caspase-3 and caspase-7. nih.govresearchgate.net Caspases are a family of protease enzymes that play an essential role in the apoptotic process. nih.gov The activation of caspase-3 and -7 leads to the cleavage of various cellular substrates, including Poly(ADP-ribose) polymerase (PARP). nih.govnih.gov The cleavage of PARP by caspases is a well-established hallmark of apoptosis, serving to prevent DNA repair and conserve energy (in the form of ATP and NAD+) for the apoptotic program to be completed. nih.govnih.gov

The direct link between MAPK activation and the apoptotic machinery has been confirmed through mechanistic studies involving specific chemical inhibitors. nih.govnih.gov Pre-incubation of A431 cancer cells with a p38 inhibitor (SB203580) and a JNK inhibitor (SP600125) prior to treatment with photoactivated 3MeTARF resulted in a marked decrease in both caspase 3/7 activation and PARP cleavage. nih.govnih.govresearchgate.netresearchgate.net This demonstrates that 3MeTARF-induced apoptosis is mediated through the activation of the p38 and JNK signaling pathways.

Table 1: Mechanistic Effects of 3MeTARF on Apoptotic Pathways in A431 Cancer Cells

This table summarizes the observed effects of 3-methyl-tetraacetyl riboflavin (3MeTARF) in the presence of blue light and the impact of specific MAPK inhibitors on the key events of the apoptotic pathway.

| Treatment Condition | p38/JNK Phosphorylation | Caspase 3/7 Activation | PARP Cleavage | Outcome | Reference |

| 3MeTARF + Blue Light | Increased | Increased | Increased | Apoptosis Induction | nih.gov, researchgate.net, nih.gov |

| 3MeTARF + Blue Light + SB203580 (p38 Inhibitor) | Inhibited (p38) | Decreased | Decreased | Apoptosis Inhibition | nih.gov, researchgate.net, nih.gov |

| 3MeTARF + Blue Light + SP600125 (JNK Inhibitor) | Inhibited (JNK) | Decreased | Decreased | Apoptosis Inhibition | nih.gov, researchgate.net, nih.gov |

Research Applications and Utility As Biomedical Probes

Application as a Chemical Probe for Flavin Metabolism Studies

Flavins are essential cofactors in a vast array of metabolic reactions. foodandnutritionresearch.netfrontiersin.org The study of how cells absorb, transport, and utilize riboflavin (B1680620) (Vitamin B2) is crucial for understanding cellular metabolism and the pathology of related disorders. foodandnutritionresearch.netmdpi.com 3-Methylriboflavin and its derivatives serve as specialized chemical probes to investigate these complex pathways.

The uptake of riboflavin into cells is a mediated process, handled by a specific family of riboflavin transporters (RFVTs). uniprot.orgnih.govcurertd.org Understanding the substrate specificity and transport mechanism of these proteins is key to comprehending vitamin homeostasis. While direct studies extensively using this compound as a probe for these transporters are not widely documented, its properties as a riboflavin analog make it a potential tool for such investigations.

Research on riboflavin transport in yeast has shown that modifications to the flavin structure can significantly impact transporter interaction. researchgate.net For instance, tetraacetylriboflavin, another modified flavin, was found not to be a substrate for the yeast riboflavin transporter, whereas analogs with changes to the ribityl side chain acted as competitive inhibitors. researchgate.net This demonstrates that transporters are sensitive to the specific structure of the flavin molecule.

Given that the N(3) position of the isoalloxazine ring is crucial for hydrogen bonding and protein interaction, methylation at this site in this compound would likely alter its binding affinity to RFVTs. ias.ac.in This makes it a candidate for use in competitive binding assays to probe the active site of transporters like RFVT1, RFVT2, and RFVT3, helping to delineate the structural requirements for substrate recognition and transport. uniprot.orguct.ac.za Such studies are fundamental in conditions classified as Riboflavin Transporter Deficiency (RTD), a neurodegenerative genetic disorder caused by mutations in the genes encoding these transporters. curertd.orgfulgentgenetics.comfacialpalsy.org.uk

This compound is particularly useful for dissecting the function of flavoenzymes, which are enzymes that utilize flavin adenine (B156593) dinucleotide (FAD) or flavin mononucleotide (FMN) as cofactors. mdpi.compeirsoncenter.com The conversion of riboflavin to these active coenzymes is catalyzed by riboflavin kinase and FAD synthetase, respectively. nih.govfrontiersin.org

A key finding is that this compound is not converted to its corresponding FAD form in yeast. researchgate.net This suggests that the methylation at the N(3) position prevents the necessary enzymatic steps for cofactor synthesis. This property allows researchers to use this compound to distinguish between biological effects originating from riboflavin itself versus those requiring its conversion to FMN or FAD.

Furthermore, the binding of flavins to proteins often involves specific interactions with the isoalloxazine ring. ias.ac.in Studies on the riboflavin carrier protein (RCP) have shown that while the dimethyl benzenoid part of the ring is deeply involved in binding, the N(3) position is exposed to the solvent, indicating it is a critical site for interaction. ias.ac.in By using this compound, researchers can investigate the importance of the N(3) proton for the binding and catalytic function of various flavoproteins, thereby dissecting substrate specificity and enzymatic mechanisms. ias.ac.inresearchgate.net

Elucidating Mechanisms of Riboflavin Absorption and Transport in Model Systems

Role in Photochemical Catalysis and Organic Synthesis Research

In recent years, photoredox catalysis has emerged as a powerful tool in organic synthesis, utilizing visible light to drive chemical reactions under mild conditions. uj.edu.pl Flavins, due to their photochemical properties, are excellent candidates for metal-free photocatalysts, and this compound derivatives have been at the forefront of this research.

Researchers have successfully demonstrated the use of this compound tetraacetate in photocatalytic esterification reactions. researchgate.netresearchgate.net This method provides an efficient and stereoselective way to couple various alcohols and acids to form esters. researchgate.netresearchgate.net An optimized system for this reaction utilizes this compound tetraacetate as the photocatalyst, visible light (around 450 nm), and oxygen as a terminal oxidant. researchgate.netresearchgate.net This approach has been applied to esterification under Mitsunobu reaction conditions, where the flavin catalyst facilitates the recycling of the required reagents. researchgate.net

The process is notable for proceeding with retention of configuration, which is a significant advantage in stereoselective synthesis. researchgate.netresearchgate.net

Table 1: Photocatalytic Esterification using this compound Tetraacetate

| Alcohol Substrate | Acid Substrate | Conditions | Yield | Key Finding |

|---|---|---|---|---|

| Various primary alcohols | Benzoic acid | This compound tetraacetate (10%), Ph₃P, DIAD (10%), O₂, 450 nm light | High | Efficient coupling and recycling of Mitsunobu reagent. researchgate.net |

| Secondary alcohols | Benzoic acid | This compound tetraacetate (10%), Ph₃P, DIAD (10%), O₂, 450 nm light | Effective, longer reaction times | Demonstrates broad substrate scope. researchgate.net |

| (S)-1-phenylethanol | Phenylacetic acid | This compound tetraacetate, Ph₃P, visible light (448 nm) | Variable | Stereoselectivity can be controlled by the solvent, switching from inversion to retention. |

The design of photoredox systems using this compound derivatives hinges on the molecule's ability to absorb visible light and initiate electron transfer processes. nih.gov In the azo-reagent-free esterification procedure, 3-methyl riboflavin tetraacetate acts as a photoredox catalyst. nih.gov The crucial step in the catalytic cycle is the photoinduced electron transfer from triphenylphosphine (B44618) to the excited flavin, which forms a triphenylphosphine radical cation (Ph₃P˙⁺). nih.gov

This reactive intermediate can then activate alcohols to facilitate ester formation. The flavin photocatalyst is subsequently regenerated, in some systems by an oxidant like nitrobenzene, completing the catalytic cycle. This approach highlights the potential for designing various organic transformations based on photoactivated phosphine. nih.gov The higher photostability of acetylated derivatives like 3-methyl-tetraacetyl riboflavin (3MeTARF) compared to riboflavin makes them more desirable for these applications. nih.gov

Flavin-Catalyzed Esterification Reactions under Visible Light

Investigations into Antimicrobial and Anti-Parasitic Mechanisms

The photosensitizing properties of flavins, which allow them to produce reactive oxygen species (ROS) upon light exposure, are being explored for therapeutic applications, including antimicrobial and anti-parasitic treatments. researchgate.netnih.gov

3-methyltetraacetyl-riboflavin (3MeTARF), an acetylated derivative of this compound, has shown significant promise in this area. It has been found to be more effective than riboflavin at killing the parasite Leishmania major. researchgate.netresearchgate.net The enhanced efficacy is attributed to its higher photostability and its ability to act as an efficient photosensitizer. researchgate.netnih.gov

The mechanism of action involves the absorption of blue light (e.g., 438 nm), which excites the 3MeTARF molecule. researchgate.net This leads to the generation of ROS, which induces oxidative stress within the parasite or target cell. researchgate.net This oxidative stress can trigger cellular pathways leading to programmed cell death, or apoptosis. researchgate.netresearchgate.net In studies on cancer cells, 3MeTARF-induced photodynamic therapy was shown to activate specific signaling pathways (p38 and JNK), leading to caspase activation and ultimately apoptosis. researchgate.net This detailed mechanistic understanding provides a foundation for developing novel anti-parasitic and antimicrobial strategies based on this compound derivatives. researchgate.netarvojournals.org

Interference with Microbial Riboflavin Biosynthesis and Utilization (e.g., Leishmania major, Plasmodium falciparum, Clostridium difficile)

Many pathogenic microbes are either incapable of synthesizing riboflavin (vitamin B2) or rely heavily on its uptake and conversion into the essential cofactors flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). reactome.orgnih.gov This dependency makes the riboflavin pathway a compelling target for antimicrobial research. Flavin analogues, such as this compound, can act as competitive inhibitors or subversive substrates, disrupting the vital functions of flavoenzymes involved in metabolism and redox balance.

Leishmania major

The protozoan parasite Leishmania major, the causative agent of cutaneous leishmaniasis, is susceptible to flavin-based interference. Research has shown that a derivative, 3-methyl-tetraacetylriboflavin (3MeTARF), is more effective at killing L. major parasites than natural riboflavin. nih.govresearchgate.net The mechanism of action is linked to its properties as a photosensitizer. When activated by light, 3MeTARF induces significant oxidative stress through the generation of reactive oxygen species (ROS), which is destructive to the parasite. nih.govresearchgate.net

Furthermore, key enzymes in the parasite's flavin metabolism are being explored as specific drug targets. The enzyme riboflavin kinase (LdRFK), which performs the first step in converting riboflavin to FMN, has been characterized in Leishmania donovani. nih.gov This parasite enzyme shows only a 31.58% sequence identity with its human counterpart, and studies have revealed differences in substrate binding and stability. nih.gov Such distinctions raise the possibility of designing specific inhibitors, like modified this compound, that could selectively disrupt the parasite's vitamin B2 metabolism without affecting the human host. nih.gov

Plasmodium falciparum

The malaria parasite, Plasmodium falciparum, resides within human erythrocytes and lacks the ability to synthesize its own riboflavin. nih.gov Consequently, it is entirely dependent on scavenging this vitamin from the host to produce the FMN and FAD necessary for its survival and rapid proliferation. nih.gov Studies have confirmed that the uptake of riboflavin and its conversion to FMN and FAD are significantly enhanced in parasite-infected erythrocytes compared to uninfected cells. nih.gov

This dependency makes the riboflavin utilization pathway an attractive target for antimalarial drugs. Riboflavin analogues have been shown to possess antiplasmodial activity. For instance, roseoflavin (B1679541) and 8-aminoriboflavin inhibit the proliferation of P. falciparum at sub-micromolar concentrations by targeting riboflavin metabolism. researchgate.netbiorxiv.org These analogues are thought to either directly inhibit the enzymes that convert riboflavin to its active cofactors or to be converted into fraudulent cofactors (e.g., RoFMN and RoFAD) that disrupt essential flavoenzyme functions. researchgate.net While direct studies on this compound against P. falciparum are not prominent, the proven success of other analogues validates this pathway as a target for flavin-based inhibitors.

Clostridium difficile

In the bacterium Clostridium difficile, a major cause of antibiotic-associated diarrhea, gene expression related to riboflavin biosynthesis and transport is regulated by RNA structures known as riboswitches. nih.gov Specifically, the FMN riboswitch binds to flavin mononucleotide to control the expression of downstream genes. nih.gov When FMN levels are high, it binds to the riboswitch, causing a conformational change in the RNA that terminates the transcription of genes needed to produce or import more riboflavin.

This regulatory mechanism can be hijacked by synthetic flavin analogues. The natural analogue roseoflavin and a novel synthetic compound, 5FDQD, have demonstrated potent antibacterial activity against C. difficile by targeting the FMN riboswitch. nih.govnih.gov These molecules mimic FMN, binding to the riboswitch and tricking the bacterium into shutting down its riboflavin supply, effectively starving it of the essential vitamin. researchgate.net 5FDQD, in particular, has shown highly selective and potent bactericidal activity against C. difficile while having minimal impact on beneficial gut flora, highlighting the potential of using flavin analogues like this compound to develop highly targeted antimicrobials. nih.gov

Table 1: Research Findings on this compound and Analogues Against Select Microbes

| Microorganism | Compound(s) Studied | Observed Effect/Mechanism | Reference |

|---|---|---|---|

| Leishmania major | 3-methyl-tetraacetylriboflavin (3MeTARF) | Acts as a photosensitizer, inducing lethal oxidative stress; more effective than riboflavin. | nih.govresearchgate.net |

| Plasmodium falciparum | Roseoflavin, 8-aminoriboflavin | Inhibits parasite proliferation by interfering with riboflavin metabolism and utilization. | researchgate.netbiorxiv.org |

| Clostridium difficile | 5FDQD (synthetic flavin analogue) | Binds to the FMN riboswitch, repressing riboflavin biosynthesis and transport, leading to selective bactericidal activity. | nih.govnih.gov |

Exploration as an "Unnatural Vitamin" Tool for Cellular Chemistry

Beyond antimicrobial applications, this compound and other synthetic flavin analogues serve as powerful chemical probes, or "unnatural vitamins," to investigate and manipulate cellular processes. Because they retain the core isoalloxazine ring structure, these molecules can be recognized and processed by native cellular enzymes, but their unique modifications allow for novel applications in research.

A key application is the enzymatic synthesis of modified flavin cofactors. Synthetic riboflavin precursors can be converted into their corresponding "unnatural" FMN and FAD analogues by enzymes such as FAD synthetase. scispace.com These synthetic cofactors can then be used to reconstitute flavoproteins, allowing researchers to probe the structure and function of these important enzymes. scispace.combiorxiv.org By incorporating analogues with specific labels (e.g., isotopic labels) or altered chemical properties, scientists can gain detailed insights into enzymatic reaction mechanisms. scispace.com

Furthermore, some synthetic flavin analogues have been designed to be cell-permeable, allowing for the direct manipulation of metabolic pathways within living cells. nih.gov For example, a synthetic flavin analogue was shown to readily enter Escherichia coli cells and function as an artificial redox cofactor. nih.gov This allowed researchers to regulate the intracellular balance of NAD+/NADH, a critical factor in cellular energy and metabolism. Such tools provide a novel strategy for metabolic engineering, enabling the construction of more efficient microbial cell factories for whole-cell biocatalysis and the production of valuable chemicals. nih.gov The ability of these FAD analogues to be synthesized within the cell from supplied precursors opens the door to their use as biorthogonal reagents for applications in synthetic biology. biorxiv.org

Table 2: Applications of Synthetic Flavin Analogues in Cellular Chemistry

| Application Area | Methodology | Utility | Reference |

|---|---|---|---|

| Enzyme Mechanism Probing | Enzymatic synthesis of unnatural FMN/FAD analogues from synthetic riboflavin precursors. | Allows for the reconstitution of flavoproteins with modified cofactors to study structure and catalytic mechanisms. | scispace.combiorxiv.org |

| Metabolic Engineering | Use of cell-permeable synthetic flavin analogues. | Regulates the intracellular cofactor balance (e.g., NAD+/NADH) in living cells to enhance whole-cell biotransformations. | nih.gov |

| Synthetic Biology | In-cell synthesis of FAD analogues from cellular FMN and supplied nucleoside triphosphates. | Serves as biorthogonal reagents to study the role of FAD in cellular metabolism and for biotechnology applications. | biorxiv.org |

Advanced Analytical and Biophysical Methodologies in Research

High-Resolution Spectroscopic Techniques

Spectroscopic methods are indispensable for probing the molecular intricacies of 3-methylriboflavin. Techniques such as Nuclear Magnetic Resonance (NMR), advanced fluorescence, and Fourier-Transform Infrared (FTIR) spectroscopy offer detailed information on its structural conformation, electronic states, and mechanistic pathways in various chemical and biological processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Interaction Studies (e.g., 13C-NMR for Protein Binding)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of this compound and its derivatives. amazonaws.com Both ¹H and ¹³C NMR are routinely used to confirm the chemical structure of newly synthesized analogues. amazonaws.com

A significant application of NMR, particularly ¹³C-NMR, is in studying the interactions between this compound and proteins. In studies involving the binding of (3-[¹³C]methyl)riboflavin to egg white riboflavin (B1680620) binding protein (RBP), the ¹³C signals of the flavin bound to the protein are significantly broader than those of the free form. researchgate.netnih.gov This broadening is a direct consequence of the restricted mobility of the flavin molecule within the protein's binding pocket. researchgate.netnih.gov

Further detailed analysis of the chemical shifts provides insight into the binding environment. For instance, the ³-methyl-¹³C signal of this compound shows no pH-dependent shift, regardless of whether the compound is free or bound to RBP. nih.govjst.go.jp This observation is critical, as it helps to conclude that RBP preferentially binds the neutral, N(3)-protonated form of riboflavin and stabilizes this form within a hydrophobic environment surrounding the N(3) region of the bound molecule. nih.gov

Table 1: Selected ¹H NMR Spectral Data for a this compound Derivative This table is for illustrative purposes, based on reported data for 3-(N-Boc-3'-aminopropylamidocarbonyl)methylriboflavin in DMSO-d6. amazonaws.com

| Chemical Shift (δ) ppm | Multiplicity | Proton Assignment (Tentative) |

| 8.01 | s | Aromatic H |

| 7.98 | s | Aromatic H |

| 5.01 | br | Ribityl H |

| 4.77-4.72 | m | Ribityl H |

| 4.50 | s | Methylene H (N3-CH₂) |

| 2.63 | s | Methyl H (C7 or C8) |

| 2.44 | s | Methyl H (C7 or C8) |

Data sourced from a study on riboflavin antagonists. amazonaws.com

Advanced Fluorescence Techniques (e.g., Steady-State, Time-Resolved, Quenching Assays)

Fluorescence spectroscopy is extensively used to investigate the photophysical properties of this compound and its interactions. The binding of this compound to the apoprotein of egg white flavoprotein results in the complete quenching of the flavin's fluorescence. researchgate.netoup.com This phenomenon is exploited in fluorometric titrations to determine binding affinity. For the this compound-apoprotein complex, the association constant has been determined to be 4.0 x 10⁸ M⁻¹. researchgate.netoup.com Conversely, the binding of this compound quenches approximately 86% of the protein's intrinsic fluorescence. researchgate.netoup.com While this compound is fluorescent, some early reviews incorrectly stated it was nonfluorescent. pnas.org

Time-resolved fluorescence techniques provide dynamic information about the excited state of this compound and its analogues. For this compound tetraacetate, fluorescence lifetimes have been measured to be between 4.4 and 5.8 ns in various organic solvents. researchgate.net In a study of 3-methyllumiflavin (B97561) in polar solvents, time-resolved measurements detected the rise of a solvent-relaxed fluorescent species, resolving inhomogeneous spectral broadening effects. nih.gov

Fluorescence quenching assays are also employed to study reaction kinetics and molecular interactions. The fluorescence of this compound tetraacetate is quenched by triphenylphosphine (B44618), a phenomenon that can be analyzed using a Stern-Volmer plot to understand the kinetics of the interaction. rsc.org Quenching of riboflavin fluorescence by purines has been attributed to complex formation. pnas.org

Table 2: Photophysical Properties of this compound Tetraacetate in Methanol (B129727)

| Parameter | Value | Source |

| Triplet State Quantum Yield (ΦT) | 0.54 | researchgate.netresearchgate.net |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.61 | researchgate.netresearchgate.net |

| Photodegradation Quantum Yield (ΦR) | 2 x 10⁻⁵ | researchgate.netresearchgate.net |

| Fluorescence Lifetime (τf) | 4.4 - 5.8 ns | researchgate.net |

Fourier-Transform Infrared (FTIR) Spectroscopy for Mechanistic Insights

Fourier-Transform Infrared (FTIR) spectroscopy, including time-resolved variations, offers mechanistic insights into reactions involving flavins. While specific FTIR studies focusing solely on this compound are less common, research on related flavin compounds provides a framework for its potential applications. Step-scan FTIR spectroscopy has been used to resolve the protonated triplet-excited state of flavins, which is crucial for understanding the mechanisms of photosensory proteins like those with LOV (Light-Oxygen-Voltage) domains. acs.org

Time-resolved infrared (TRIR) spectroscopy is a powerful technique for studying the cascade of reactive intermediates in photochemical reactions. acs.org For example, TRIR has been used to study the reaction of triplet flavin with indole, providing detailed information on the transient species formed during the reaction. acs.org Such methodologies could be applied to investigate the photochemical reactions of this compound, identifying transient intermediates and elucidating the structural dynamics of its excited states and subsequent reaction pathways.

Chromatographic and Mass Spectrometric Approaches

Chromatographic techniques, particularly when coupled with mass spectrometry, are fundamental for the analysis of this compound. These methods are essential for assessing purity, performing quantification, and identifying degradation products, metabolites, and interaction products, which is vital for both chemical synthesis and biological studies.

High-Performance Liquid Chromatography (HPLC) for Purity, Quantification, and Degradation Product Analysis

High-Performance Liquid Chromatography (HPLC) is the benchmark method for the separation and quantification of riboflavin and its analogues, including this compound. researchgate.netscispace.com The technique is widely used to assess the purity of synthesized flavin derivatives. uni-regensburg.de

Reversed-phase (RP) HPLC, typically using C18 columns, is the most common approach. researchgate.netresearchgate.net Elution is often performed isocratically or with a gradient using mixtures of methanol or acetonitrile (B52724) with acidified or buffered aqueous solutions. researchgate.net Detection is commonly achieved via UV-Vis absorption or, for higher sensitivity, fluorescence detection. researchgate.netresearchgate.net The natural fluorescence of flavins allows for detection limits as low as 0.21 ng for riboflavin. researchgate.net

HPLC is also critical for analyzing degradation products. scispace.com The primary photodegradation products of riboflavin are lumichrome (B1664701) and lumiflavin, and HPLC methods are well-established to separate these compounds from the parent flavin. researchgate.netnih.gov These methods are directly applicable to studying the stability and degradation pathways of this compound and its derivatives.

Table 3: Example HPLC Conditions for Flavin Analysis

| Parameter | Condition | Source |

| Column | Reversed-Phase C18 | researchgate.netresearchgate.net |

| Mobile Phase | Acetonitrile/Phosphate Buffer (e.g., 10:90 v/v, pH 5) | researchgate.net |

| Detection | Fluorescence (e.g., λex 444 nm, λem 530 nm) or UV (e.g., 267 nm) | researchgate.netresearchgate.netpillbuys.com |

| Application | Quantification, Purity Assessment, Degradation Analysis | researchgate.netscispace.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite and Interaction Product Identification

The coupling of liquid chromatography with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), provides a highly specific and sensitive method for the analysis of this compound. This technique is invaluable for the identification of metabolites and products from interaction studies. nih.gov